Methyl oxetane-3-carboxylate
Overview
Description
Methyl oxetane-3-carboxylate is an organic compound with the molecular formula C5H8O3. It is a derivative of oxetane, a four-membered cyclic ether, and is characterized by the presence of a carboxylate ester group at the third position of the oxetane ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl oxetane-3-carboxylate can be synthesized through a multi-step process starting from readily available starting materials. One common method involves the homologation of oxetane-3-one. The key steps in this synthesis include Tsuji hydrogenolysis of an allylic acetate, osmium-free dihydroxylation, and oxidative cleavage . These reactions are carried out under mild conditions to prevent the degradation of the sensitive oxetane ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is marketed by specialty chemical companies. The production likely involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl oxetane-3-carboxylate undergoes various chemical reactions, including:
Ring-opening reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of linear or branched products.
Substitution reactions: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Acidic or basic catalysts: Used for ring-opening reactions.
Nucleophiles: Employed in substitution reactions to replace the ester group.
Major Products
Linear or branched alcohols: Formed from ring-opening reactions.
Substituted esters: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Methyl oxetane-3-carboxylate has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Explored for its potential as a pharmacophore in drug design due to its unique structural properties.
Material science: Investigated for its role in the development of new materials with desirable physical and chemical properties.
Mechanism of Action
The mechanism of action of methyl oxetane-3-carboxylate in various applications involves its ability to undergo ring-opening and substitution reactions. These reactions allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical entities with specific biological or material properties .
Comparison with Similar Compounds
Similar Compounds
Oxetane-3-one: A precursor in the synthesis of methyl oxetane-3-carboxylate.
Oxetan-3-ylidene acetate: Another oxetane derivative with similar reactivity.
Properties
IUPAC Name |
methyl oxetane-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-7-5(6)4-2-8-3-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKBCVAAHVENQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing Methyl oxetane-3-carboxylate and Oxetane-3-carboxaldehyde?
A1: Both this compound and Oxetane-3-carboxaldehyde are valuable building blocks in organic synthesis. Their unique structures, featuring the oxetane ring, make them useful intermediates for developing new pharmaceuticals, agrochemicals, and materials. [, ]
Q2: What synthetic strategy is employed in the papers to obtain these compounds?
A2: The researchers utilized a homologation approach starting from Oxetane-3-one. This involves a series of reactions to effectively insert a single carbon unit, transforming the ketone group into an aldehyde or ester functionality. [, ] This method offers a practical route to access these important building blocks.
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